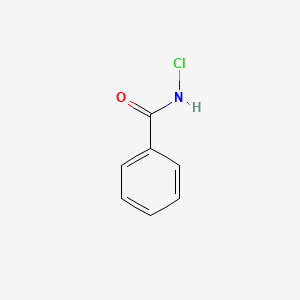![molecular formula C15H14ClNO2S B8628894 methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8628894.png)
methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is a complex organic compound that belongs to the class of thioethers This compound is characterized by the presence of a benzoate ester group, an amino group, and a chlorophenyl thioether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate typically involves a multi-step process One common method includes the reaction of 4-chlorobenzenethiol with methyl 4-formylbenzoate in the presence of a base to form the thioether linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The amino group may also play a role in binding to biological targets, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
- Methyl 4-(((2-amino-4-bromophenyl)thio)methyl)benzoate
- Methyl 4-(((2-amino-4-fluorophenyl)thio)methyl)benzoate
- Methyl 4-(((2-amino-4-iodophenyl)thio)methyl)benzoate
Uniqueness
methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen substituents. The specific combination of functional groups in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H14ClNO2S |
|---|---|
分子量 |
307.8 g/mol |
IUPAC名 |
methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-15(18)11-4-2-10(3-5-11)9-20-14-7-6-12(16)8-13(14)17/h2-8H,9,17H2,1H3 |
InChIキー |
VKZZGKANOKQQJL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

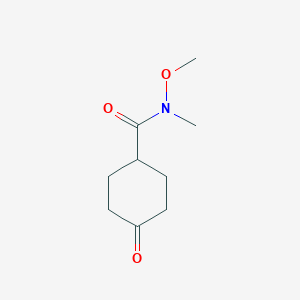
![N-Ethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8628819.png)
![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)
![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)
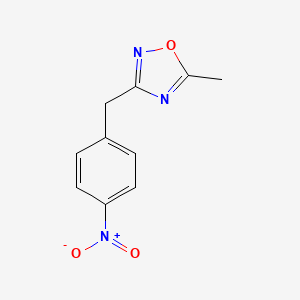
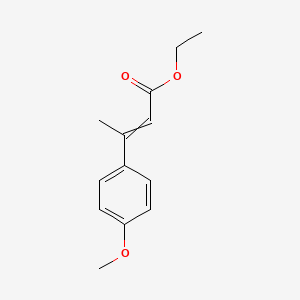
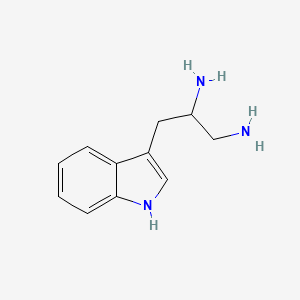
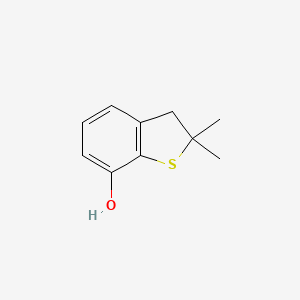
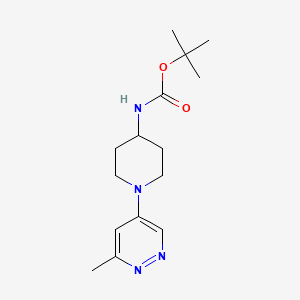
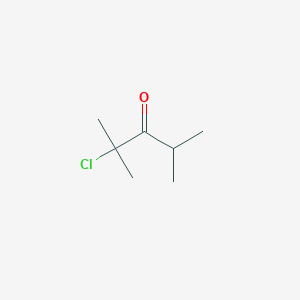
![5-(Hydroxymethyl)-5-[(octadecyloxy)methyl]oxolan-2-one](/img/structure/B8628889.png)
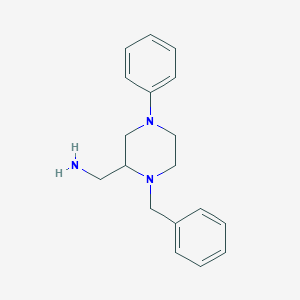
![5-Trifluoromethoxy-benzo[b]thiophene](/img/structure/B8628893.png)
